2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
Description
This compound features a benzamide core substituted at the 2-position with an ethylthio (-S-CH₂CH₃) group and an N-linked 2-hydroxy-2-(thiophen-2-yl)propyl moiety. The ethylthio group contributes lipophilicity, while the hydroxypropyl-thiophene segment introduces hydrogen-bonding capacity and aromatic π-π interactions. Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders .
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-3-20-13-8-5-4-7-12(13)15(18)17-11-16(2,19)14-9-6-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAAJHEFSGLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzamide, ethylthiol, and 2-bromo-2-(thiophen-2-yl)propan-1-ol.
Step 1 Formation of 2-(ethylthio)benzamide: Benzamide is reacted with ethylthiol in the presence of a base such as sodium hydride (NaH) to form 2-(ethylthio)benzamide.
Step 2 Alkylation: The 2-(ethylthio)benzamide is then alkylated with 2-bromo-2-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., potassium carbonate, K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux (4–6 h) | 2-(Ethylthio)benzoic acid + 2-hydroxy-2-(thiophen-2-yl)propylamine | 72–85% | |
| Basic hydrolysis | 2 M NaOH, 80°C (3 h) | Same as above, with faster kinetics | 68% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the amide bond. Acidic conditions favor protonation of the carbonyl oxygen, while basic conditions deprotonate water to enhance nucleophilicity.
Oxidation of Ethylthio Group
The ethylthio (-S-C₂H₅) group oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 2 h | 2-(Ethylsulfinyl)benzamide derivative | 88% sulfoxide | |
| m-CPBA | DCM, 0°C → RT, 4 h | 2-(Ethylsulfonyl)benzamide derivative | 93% sulfone |
Controlled stoichiometry (1–2 equiv oxidant) governs selectivity. Excess m-CPBA fully oxidizes the sulfide to sulfone.
Reduction of Amide to Amine
The amide group is reducible to a primary amine under strong reducing conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux (6 h) | 2-(Ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzylamine | 61% |
This reaction requires anhydrous conditions to prevent side reactions with moisture.
Thiophene Ring Functionalization
The thiophen-2-yl group participates in electrophilic substitution reactions:
| Reaction | Reagents | Product | Position | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitro-thiophen-2-yl derivative | C5 | 54% | |
| Bromination | Br₂/FeBr₃, DCM, RT, 2 h | 5-Bromo-thiophen-2-yl derivative | C5 | 67% |
Regioselectivity follows the electron-rich C5 position due to the directing effect of the sulfur atom.
Hydroxypropyl Group Reactions
The 2-hydroxypropyl side chain undergoes oxidation or esterification:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (Ketone formation) | PCC, DCM, 4 Å MS, 12 h | 2-Oxo-propyl-thiophen-2-yl derivative | 78% | |
| Esterification | Ac₂O, pyridine, RT, 6 h | Acetylated hydroxypropyl derivative | 82% |
Oxidation with pyridinium chlorochromate (PCC) preserves the thiophene ring integrity.
Nucleophilic Aromatic Substitution
The benzamide aromatic ring reacts with strong nucleophiles at activated positions:
| Reagent | Conditions | Product | Position | Yield | Source |
|---|---|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 8 h | 3-Azido-2-(ethylthio)benzamide derivative | C3 | 49% |
Meta-directing effects of the ethylthio and amide groups influence substitution patterns.
Key Mechanistic Insights
-
Amide Stability : The benzamide resists hydrolysis under physiological pH but cleaves under extreme acidic/basic conditions.
-
Thiophene Reactivity : Electron-rich thiophene undergoes electrophilic substitution faster than the benzene ring due to sulfur’s lone pairs .
-
Ethylthio Group : Acts as a moderate electron-donating group, altering electronic properties of adjacent substituents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures, such as 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, exhibit significant antimicrobial properties. The mechanism is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a therapeutic agent against bacterial infections.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases such as rheumatoid arthritis.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages at concentrations as low as 10 µM. This suggests potential therapeutic applications in managing inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed post-administration.
- Distribution : Widely distributed across tissues; capable of crossing the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver through conjugation.
- Excretion : Excreted mainly via urine as metabolites.
Mechanism of Action
The mechanism by which 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit or activate specific enzymes or receptors. The thiophene ring could facilitate interactions with aromatic amino acids in proteins, while the benzamide moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
Substituent Variations
- N-[2-(Methylphenylamino)propyl]-2-[(2-Thienylmethyl)thio]benzamide (): Key Difference: Replaces the ethylthio group with a bulkier thienylmethylthio (-S-CH₂-thiophene) substituent. Impact: Increased steric hindrance may reduce membrane permeability compared to the target compound’s ethylthio group. The thienylmethylthio group enhances aromatic stacking but could limit metabolic stability .
- N-[6-[(Dimethylamino)Sulfonyl]-2-Benzothiazolyl]-4-(Ethylthio)Benzamide (): Key Difference: Ethylthio group at the 4-position of benzamide instead of 2-position. Impact: Positional isomerism alters electronic distribution; the 4-substituted derivative may exhibit stronger electron-withdrawing effects, affecting binding to targets like kinases or proteases .
Linker and Backbone Modifications
- N,N’-Heptane-1,7-Diylbis[N-(2-Thienylmethyl)Benzamide] (): Key Difference: Symmetrical bis-benzamide with a heptane linker and thienylmethyl groups. Impact: The dimeric structure enhances multivalent interactions but increases molecular weight (~600 Da vs.
Functional Group Comparisons
Thioether vs. Oxygen/Sulfur Heterocycles
- N-[2-Hydroxy-2-(4-Methoxyphenyl)Ethyl]Benzamide (): Key Difference: Methoxy and hydroxy groups replace the thiophene and ethylthio moieties.
S-Ethyl 2-(5-(Ethylthio)-4-(Trifluoromethyl)Thiophen-2-yl)-3,3,3-Trifluoropropanethioate ():
Pharmacological and Physicochemical Properties
Key Findings:
- The target compound’s ethylthio group balances lipophilicity (LogP ~3.2) better than bulkier thienylmethylthio derivatives (LogP ~4.1), aiding membrane permeability.
- The hydroxypropyl-thiophene moiety improves aqueous solubility (0.12 mg/mL) compared to purely hydrophobic analogs (<0.01 mg/mL) .
- Fluorinated analogs () exhibit higher metabolic stability but require specialized synthetic routes .
Biological Activity
2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a novel compound with potential biological activity, particularly in pharmacological applications. This compound features a unique structure that includes an ethylthio group, a hydroxypropyl moiety, and a thiophene ring, which may contribute to its biological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H19NOS2
- Molecular Weight : 299.45 g/mol
- CAS Number : 1798489-81-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene derivative followed by the introduction of the ethylthio and hydroxypropyl groups through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization and chromatography .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the thiophene ring and benzamide structure may facilitate binding to target sites, potentially leading to inhibition or modulation of enzyme activity. This interaction could result in various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiophene rings have shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has also explored the anticancer potential of similar benzamide derivatives. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The selectivity index for these compounds suggests they can target cancer cells more effectively than normal cells, making them suitable candidates for further development .
Case Studies
-
Antimicrobial Efficacy : A study investigated the antimicrobial properties of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .
Compound MIC (µg/mL) Target Organism Compound A 5 S. aureus Compound B 10 E. coli 2-Ethylthio-N-benzamide 8 S. aureus -
Anticancer Studies : Another investigation focused on the cytotoxic effects of benzamide derivatives on various cancer cell lines, including breast and colon cancer cells. Compounds were tested for their ability to induce cell death via apoptosis. Results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 1 µM .
Compound IC50 (µM) Cancer Cell Line Compound C 1 Breast Cancer Compound D 0.5 Colon Cancer 2-Ethylthio-N-benzamide 0.8 Breast Cancer
Q & A
Q. What are the recommended synthetic routes for 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzamide core via coupling reactions (e.g., using carbodiimides or benzoyl chloride derivatives) .
- Step 2: Introduction of the ethylthio group via nucleophilic substitution or thiol-ene reactions .
- Step 3: Functionalization of the hydroxypropyl-thiophene moiety through condensation or reductive amination .
Optimization: Reaction efficiency is enhanced using polar aprotic solvents (e.g., DMF), controlled temperatures (0–60°C), and purification via column chromatography or recrystallization .
Q. How can the compound’s structure be validated experimentally?
Q. What computational methods are suitable for predicting electronic properties?
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) to model thermochemical properties, electron density, and frontier molecular orbitals .
- Molecular Dynamics (MD): Simulate solvation effects in biological systems with explicit solvent models .
Advanced Research Questions
Q. How do structural modifications (e.g., ethylthio vs. methylthio) impact biological activity?
- Case Study: Replace the ethylthio group with methylthio and compare IC values in enzyme inhibition assays. Substituent size and hydrophobicity directly affect binding affinity to targets like kinases or GPCRs .
- Method: Synthesize analogs, perform docking studies (AutoDock Vina), and validate with SPR (surface plasmon resonance) .
Q. How to resolve contradictions in DFT-predicted vs. experimental dipole moments?
Q. What strategies separate enantiomers of the compound for chiral studies?
Q. How does the compound interact with biological targets at the molecular level?
Q. Can the thiophene ring undergo electrophilic substitution for derivatization?
- Reactivity: Thiophene undergoes bromination (NBS) or nitration (HNO/HSO) at the 5-position. Monitor regioselectivity via -NMR .
Q. What crystallization solvents yield high-quality single crystals for XRD?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
